Dhodh-IN-21 is classified as a small-molecule inhibitor targeting human dihydroorotate dehydrogenase (hDHODH). The enzyme itself is located in the mitochondrial inner membrane and plays a significant role in the conversion of dihydroorotate to orotate, a key step in pyrimidine metabolism. The inhibition of this enzyme can disrupt nucleotide synthesis, making it a potential target for cancer therapies and immunosuppressive treatments .
The synthesis of Dhodh-IN-21 involves several steps using various chemical reactions. Initially, aryl isothiocyanates are prepared from dithiocarbamate salts, which are synthesized by reacting triethylenediamine with carbamodithioic acids. These acids are formed through the treatment of aromatic amines with carbon bisulfide. The isothiocyanates are then reacted with active methylene compounds in the presence of potassium hydroxide to yield ketene-N,S-acetal salts. Further reactions with acyl chlorides lead to the formation of the final compound .
The detailed synthetic route includes:
All synthesized compounds undergo thorough characterization using spectroscopic techniques to confirm their structures .
Dhodh-IN-21 has a complex molecular structure characterized by a 4-thiazolidinone scaffold. The specific arrangement of atoms allows for effective binding to the active site of hDHODH. The compound's molecular formula, molecular weight, and structural details can be derived from its chemical synthesis pathway.
Key structural features include:
Dhodh-IN-21 primarily participates in redox reactions as it inhibits hDHODH by blocking the conversion of dihydroorotate to orotate. This inhibition can lead to decreased levels of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
The mechanism involves:
Experimental studies have demonstrated that modifications in the substituents on Dhodh-IN-21 can significantly affect its inhibitory potency against hDHODH .
The mechanism through which Dhodh-IN-21 exerts its effects involves competitive inhibition at the active site of hDHODH. By mimicking the natural substrate (dihydroorotate), it effectively reduces the enzyme's activity, leading to decreased production of orotate.
Key points include:
Dhodh-IN-21 exhibits specific physical and chemical properties that influence its biological activity and therapeutic potential. These properties include:
The compound adheres to Lipinski's rule of five, suggesting favorable oral bioavailability characteristics .
Dhodh-IN-21 has significant potential applications in scientific research, particularly in:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects, further establishing its role in therapeutic applications against malignancies and autoimmune disorders .
Dihydroorotate Dehydrogenase (dihydroorotate dehydrogenase) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This reaction involves the oxidation of dihydroorotate to orotate, coupled with the reduction of ubiquinone to ubiquinol in the electron transport chain [2] [6]. Pyrimidine nucleotides serve as essential precursors for ribonucleic acid and deoxyribonucleic acid synthesis, phospholipid metabolism, and protein glycosylation. Unlike normal differentiated cells that utilize pyrimidine salvage pathways, rapidly proliferating cells—including neoplastic cells—exhibit heightened dependence on de novo biosynthesis to meet their metabolic demands [3] [6]. Dihydroorotate dehydrogenase’s functional coupling to mitochondrial respiration positions it as a critical metabolic nexus, influencing oxidative phosphorylation, tricarboxylic acid cycle flux, and reactive oxygen species generation [2] [5]. Structural analyses reveal that human dihydroorotate dehydrogenase is anchored to the inner mitochondrial membrane via an N-terminal transmembrane domain and features a conserved catalytic cavity that binds flavin mononucleotide and ubiquinone [1] [6].
Table 1: Key Enzymatic Reactions in Pyrimidine Biosynthesis
Step | Enzyme | Substrate | Product |
---|---|---|---|
1 | Carbamoyl-phosphate synthetase II | Glutamine, HCO₃⁻ | Carbamoyl phosphate |
4 | Dihydroorotate Dehydrogenase | Dihydroorotate | Orotate |
6 | Uridine monophosphate synthase | Orotate | Uridine monophosphate |
Oncogenic transformation drives metabolic reprogramming characterized by increased pyrimidine nucleotide consumption. Dihydroorotate dehydrogenase overexpression is documented in diverse malignancies, including acute myeloid leukemia, melanoma, glioblastoma, and triple-negative breast cancer, correlating with poor clinical outcomes [3] [5] [6]. Mechanistically, dihydroorotate dehydrogenase supports tumorigenesis through:
Beyond oncology, dihydroorotate dehydrogenase inhibitors (e.g., teriflunomide) are clinically approved for autoimmune diseases like multiple sclerosis, functioning through lymphocyte proliferation inhibition [2]. Recent evidence further suggests antiviral potential via pyrimidine depletion in host cells [9].
The therapeutic targeting of dihydroorotate dehydrogenase spans six decades, evolving from early immunosuppressants to precision oncology agents:
Table 2: Evolution of Dihydroorotate Dehydrogenase Inhibitors
Generation | Representative Agents | Key Attributes | Clinical Status |
---|---|---|---|
First | Teriflunomide | Micromolar potency; Immunomodulation | Approved (autoimmune) |
Second | Brequinar | Nanomolar potency; Broad antitumor activity | Limited by toxicity |
Contemporary | BAY 2402234, ASLAN003 | Improved selectivity; Leukemia differentiation | Phase I/II trials |
DHODH-IN-21 (chemical name: N-(2-chloro-4-methylpyridin-3-yl)-6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxypyridine-3-carboxamide) exemplifies a structurally optimized dihydroorotate dehydrogenase inhibitor designed for enhanced pharmacokinetic and pharmacodynamic properties [8] [10]. Its distinguishing features include:
This agent exemplifies structure-guided inhibitor refinement to overcome historical limitations while expanding dihydroorotate dehydrogenase’s therapeutic relevance in precision oncology.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: